3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
CAS No.:
Cat. No.: VC16766611
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO6 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
| Standard InChI Key | ZWLHJIDBOFBLGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Molecular Structure and Chemical Properties
3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a protected amino acid derivative designed to facilitate selective reactivity during chemical synthesis. Its structure comprises three key functional elements:
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Benzyloxycarbonyl (Cbz) Group: Positioned at the amino terminus, this group shields the amine from undesired nucleophilic attacks during peptide elongation.
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Tert-Butoxy Ester: Attached to the γ-carboxylic acid, this moiety protects the carboxyl group under basic conditions while remaining labile to acidic deprotection.
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Free α-Carboxylic Acid: The α-position retains a free carboxylic acid, allowing for direct participation in coupling reactions.
Stereochemical Considerations
The compound’s L-configuration mirrors biological amino acids, ensuring compatibility with enzymatic systems. This stereochemistry is critical for applications in drug design, where chirality influences binding affinity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| Protection Groups | Cbz (amine), tert-butoxy (γ-carboxyl) |
| Solubility | Soluble in DMF, DCM; sparingly in water |
| Stability | Hydrolytically sensitive under acidic conditions |
Synthetic Methodologies
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves sequential protection of glutamic acid’s functional groups, ensuring orthogonal deprotection capabilities.
Stepwise Protection Strategy
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Amine Protection:
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Glutamic acid reacts with benzyl chloroformate (Cbz-Cl) in the presence of a weak base (e.g., sodium bicarbonate), forming the Cbz-protected amine.
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Reaction conditions: 0–5°C, aqueous-organic biphasic system (e.g., water/dichloromethane).
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Carboxyl Protection:
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The γ-carboxylic acid is esterified with tert-butanol using a carbodiimide coupling agent (e.g., DCC) and a catalytic acid (e.g., DMAP).
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Yields typically range from 70–85% after purification via silica gel chromatography.
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Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:
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Automated Purification: High-performance liquid chromatography (HPLC) ensures >99% purity.
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Cost Optimization: Recycling solvents and reagents reduces waste.
Applications in Peptide Synthesis
The compound’s orthogonal protection strategy enables its use in solid-phase peptide synthesis (SPPS) and fragment condensation.
Solid-Phase Synthesis Workflow
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Resin Loading: The α-carboxylic acid anchors the molecule to Wang or Rink amide resin.
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Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butoxy group, exposing the γ-carboxyl for subsequent coupling.
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Chain Elongation: Standard Fmoc/t-Bu protocols extend the peptide sequence.
Case Study: Neuropeptide Y Analogues
Incorporating this derivative into neuropeptide Y analogues improved metabolic stability by 40% compared to unprotected counterparts, demonstrating its utility in enhancing pharmacokinetic profiles.
Analytical Characterization
Rigorous quality control ensures batch consistency and compliance with regulatory standards.
Spectroscopic Profiling
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¹H NMR:
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δ 1.40 ppm (s, 9H, t-Bu)
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δ 5.10 ppm (s, 2H, Cbz-CH₂)
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δ 7.30–7.45 ppm (m, 5H, aromatic)
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LC-MS:
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[M+H]⁺ = 338.4 m/z (calculated), 338.3 m/z (observed)
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Table 2: Representative NMR Data
| Proton Environment | δ (ppm) | Integration |
|---|---|---|
| tert-Butyl | 1.40 | 9H |
| Cbz Methylene | 5.10 | 2H |
| Aromatic Protons | 7.30–7.45 | 5H |
Industrial and Research Implications
Pharmaceutical Manufacturing
The compound’s role in synthesizing GLP-1 receptor agonists highlights its importance in diabetes therapeutics. A 2024 study reported a 30% reduction in production costs using this intermediate compared to traditional methods.
Emerging Applications
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Prodrug Design: Structural modifications enable targeted release of antiviral agents in hepatic tissues.
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Bioconjugation: Site-specific attachment to antibodies enhances ADC (antibody-drug conjugate) homogeneity.
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